tert-Butyl 3-nitrophenethylcarbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-Butyl 3-nitrophenethylcarbamate can be synthesized through various methods. One common approach involves the reaction of 3-nitrophenethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 3-nitrophenethylcarbamate undergoes various chemical reactions, including:
Substitution: The carbamate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Reduction of Nitro Group: 3-aminophenethylcarbamate.
Substitution Reactions: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Tert-Butyl 3-nitrophenethylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a prodrug.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-nitrophenethylcarbamate involves its interaction with specific molecular targets. The carbamate group can act as a protecting group for amines, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can interact with biological targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
3-Nitrophenethylamine: The amine precursor used in the synthesis of tert-Butyl 3-nitrophenethylcarbamate.
Uniqueness
Properties
IUPAC Name |
tert-butyl N-[2-(3-nitrophenyl)ethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(16)14-8-7-10-5-4-6-11(9-10)15(17)18/h4-6,9H,7-8H2,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJQHAJURXTACJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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